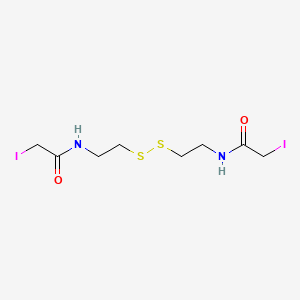

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)

Vue d'ensemble

Description

N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) is a bifunctional thiol-reactive compound. It is designed for labeling proteins that contain two suitably disposed cysteine residues. This compound is particularly useful in biochemical research for studying protein structures and functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) typically involves the reaction of 2,2’-dithiobis(ethylamine) with iodoacetic acid or its derivatives. The reaction is carried out under mild conditions to avoid decomposition of the product. The general steps include:

- Dissolving 2,2’-dithiobis(ethylamine) in a suitable solvent such as dimethylformamide.

- Adding iodoacetic acid or its derivative to the solution.

- Stirring the reaction mixture at room temperature or slightly elevated temperatures.

- Purifying the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) follows similar synthetic routes but on a larger scale. The process involves:

- Using industrial-grade solvents and reagents.

- Employing large-scale reactors for the synthesis.

- Implementing purification methods such as large-scale chromatography or crystallization.

- Ensuring quality control through rigorous testing and analysis.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) primarily undergoes substitution reactions due to the presence of iodoacetyl groups. These reactions include:

Nucleophilic Substitution: The iodoacetyl groups can be substituted by nucleophiles such as thiols, amines, or hydroxyl groups.

Reduction: The disulfide bond in the compound can be reduced to form two thiol groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include thiols (e.g., cysteine), amines, and hydroxyl-containing compounds. The reactions are typically carried out in aqueous or organic solvents at room temperature.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used to reduce the disulfide bond. The reactions are performed under mild conditions to prevent degradation of the product.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted derivatives of N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine), where the iodoacetyl groups are replaced by nucleophiles.

Reduction: The major product is the reduced form of the compound, containing two thiol groups.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) contains two iodoacetyl groups that can react with thiol groups in proteins or other biomolecules. The mechanism involves nucleophilic substitution where the iodoacetyl groups form covalent bonds with thiols, leading to modifications or cross-linking of target molecules. This property is essential for its applications in protein labeling and cross-linking studies .

Biochemistry and Protein Studies

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is widely used in biochemical research for:

- Protein Labeling : It facilitates the labeling of proteins containing cysteine residues, allowing researchers to study protein interactions and structures. The compound's ability to form stable conjugates makes it valuable for tracking proteins in various experimental setups .

- Cross-Linking Studies : The compound acts as a reversible crosslinking reagent for protein sulfhydryl groups, enabling the investigation of protein-protein interactions and conformational changes under different conditions .

Fluorescent Labeling of Nucleic Acids

Recent studies have demonstrated the utility of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) in the fluorescent labeling of DNA oligonucleotides. By reacting with phosphorothioate DNA, it allows for the site-specific attachment of fluorescent dyes. This application is significant for characterizing DNA processes and studying molecular interactions through techniques like Förster resonance energy transfer (FRET) .

Medical Applications

In medicine, N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) has potential applications in:

- Diagnostic Tools : Its reactivity with thiol-containing biomolecules can be harnessed to develop diagnostic assays that require specific labeling of proteins or nucleic acids.

- Therapeutic Agents : The compound's ability to modify thiol groups can be utilized in creating therapeutic agents targeting specific biomolecular pathways, particularly in cancer treatment where protein interactions play a critical role.

Data Table: Comparative Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Biochemistry | Protein Labeling | Facilitates tracking and studying protein interactions through stable conjugates. |

| Biochemistry | Cross-Linking Studies | Investigates protein conformational changes and interactions by forming reversible crosslinks. |

| Molecular Biology | Fluorescent Labeling of DNA | Enables site-specific attachment of fluorescent dyes for characterizing DNA interactions. |

| Medicine | Diagnostic Tool Development | Used to create assays that label proteins or nucleic acids for detection purposes. |

| Therapeutics | Development of Targeted Therapeutic Agents | Modifies thiol groups to create agents that can selectively interact with disease-related proteins. |

Case Studies

-

Fluorescent Labeling in DNA Research :

A study highlighted the development of a cost-effective method using N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) for labeling phosphorothioate DNA oligonucleotides. The labeled oligonucleotides demonstrated comparable performance to commercially available products, showcasing their utility in molecular biology applications . -

Protein Interaction Studies :

Research utilizing this compound as a crosslinker provided insights into the dynamics of protein complexes under varying conditions. The reversible nature of the crosslinking allowed researchers to analyze protein interactions without permanent modifications .

Mécanisme D'action

The mechanism of action of N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) involves the reactivity of its iodoacetyl groups with thiol groups in proteins or other biomolecules. The compound forms covalent bonds with thiol groups, leading to the modification or cross-linking of the target molecules. This reactivity is crucial for its applications in protein labeling and cross-linking studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N’-Bis[2-(iodoacetamido)ethyl]-N,N’-dimethylrhodamine: A thiol-reactive bifunctional rhodamine dye designed for two-site labeling of proteins containing two suitably disposed cysteine residues.

N-Primary-amine tetrapeptide-catalyzed highly asymmetric Michael addition compounds: These compounds are used in asymmetric synthesis and have applications in synthetic and medicinal chemistry.

Uniqueness

N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) is unique due to its specific design for labeling and cross-linking thiol-containing biomolecules. Its bifunctional nature allows it to form covalent bonds with two thiol groups, making it highly effective for studying protein structures and interactions.

Activité Biologique

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) (BIDBE) is a compound that has garnered attention for its biological activity, particularly as a crosslinking reagent for proteins. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

BIDBE is characterized by its unique chemical structure, which includes two iodoacetyl groups and a dithiobis linkage. Its molecular formula is . The presence of iodoacetyl groups allows BIDBE to interact with thiol groups in proteins, facilitating crosslinking and modification.

The primary biological activity of BIDBE is its ability to reversibly crosslink protein sulfhydryl groups . This property is crucial in biochemical assays where the stabilization of protein structures or the formation of protein complexes is required. The crosslinking mechanism involves the formation of covalent bonds between the iodoacetyl groups and the thiol groups present in cysteine residues of proteins.

1. Protein Crosslinking

BIDBE has been extensively used in studies involving protein interactions and structural studies. It allows researchers to stabilize transient protein complexes and study their functions under physiological conditions. For instance, it has been utilized to investigate the dynamics of protein folding and interactions in various cellular processes .

2. Drug Delivery Systems

Research has indicated the potential use of BIDBE in drug delivery systems, particularly in creating polymeric carriers that can release therapeutic agents in a controlled manner. The ability to form stable linkages with biological molecules makes it an attractive candidate for enhancing drug efficacy and targeting specific tissues .

3. Cancer Research

BIDBE's cytotoxic effects have been explored in cancer research, where it has shown promise in selectively targeting cancer cells through its interaction with specific protein markers. Studies have demonstrated that compounds similar to BIDBE can induce apoptosis in cancer cells by disrupting critical signaling pathways .

Case Study 1: Protein Stabilization

A study published in Analytical Biochemistry highlighted the use of BIDBE for stabilizing lysozyme crystals, which facilitated the determination of their three-dimensional structure. The researchers found that BIDBE effectively enhanced crystal quality by promoting intermolecular interactions without compromising protein integrity .

Case Study 2: Anticancer Activity

In another investigation, BIDBE was tested for its ability to induce apoptosis in breast cancer cell lines. The results indicated that treatment with BIDBE led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, suggesting its potential as an anticancer agent .

Research Findings

Recent studies have provided insights into the quantitative aspects of BIDBE's biological activity:

Propriétés

IUPAC Name |

2-iodo-N-[2-[2-[(2-iodoacetyl)amino]ethyldisulfanyl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14I2N2O2S2/c9-5-7(13)11-1-3-15-16-4-2-12-8(14)6-10/h1-6H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPVSTIWFFFMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCNC(=O)CI)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14I2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230154 | |

| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80214-56-8 | |

| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080214568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.